Cas no 1361524-05-1 (2-Chloro-5-iodo-3-(perchlorophenyl)pyridine)

2-Chloro-5-iodo-3-(perchlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine
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- Inchi: 1S/C11H2Cl6IN/c12-6-5(4-1-3(18)2-19-11(4)17)7(13)9(15)10(16)8(6)14/h1-2H
- InChI Key: BORZKLVAGRJIJH-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(=C1)C1C(=C(C(=C(C=1Cl)Cl)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 306
- XLogP3: 7.2
- Topological Polar Surface Area: 12.9
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028368-500mg |
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine |
1361524-05-1 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
Alichem | A013028368-250mg |
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine |
1361524-05-1 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013028368-1g |
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine |
1361524-05-1 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine
Professional Introduction to 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine (CAS No. 1361524-05-1)
2-Chloro-5-iodo-3-(perchlorophenyl)pyridine, with the chemical identifier CAS No. 1361524-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple substituents, including chlorine, iodine, and perchlorophenyl groups, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine positions it as a versatile building block for the development of novel pharmaceutical agents. The chloro and iodo substituents are particularly noteworthy, as they serve as reactive sites for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to modify the compound into more complex structures, enabling the exploration of diverse pharmacological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for oncological applications. The pyridine core is a common motif in many kinase inhibitors, and derivatives of this compound have shown promise in preclinical studies. Specifically, the combination of halogenated aromatic rings with electron-withdrawing groups enhances binding affinity to protein targets, making 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential in medicinal chemistry due to its multifaceted reactivity. The perchlorophenyl group not only contributes to the overall lipophilicity but also influences the metabolic stability of any derivatives synthesized from it. This balance between hydrophobicity and metabolic resistance is crucial for developing drugs with extended half-lives and improved bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine analogs with high precision. These simulations have guided the design of next-generation inhibitors targeting kinases and other enzymes implicated in cancer progression. For instance, studies have demonstrated that modifications at the 2-chloro and 5-iodo positions can significantly alter binding interactions with protein targets, providing insights into structure-activity relationships (SAR).
The synthesis of 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions on pre-functionalized pyridine precursors, followed by coupling reactions with perchlorophenyl reagents. Advances in catalytic methods have streamlined these processes, reducing both reaction times and environmental impact.
The pharmacological potential of derivatives derived from CAS No. 1361524-05-1 has been explored in several preclinical models. Notably, researchers have synthesized analogs that exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many solid tumors. Preliminary data suggest that these compounds can disrupt signaling pathways critical for tumor growth and metastasis without significant toxicity to healthy cells.
The role of halogenated pyridines in drug discovery continues to expand beyond oncology. Emerging evidence indicates that these compounds may also be effective against infectious diseases caused by bacterial and viral pathogens. The ability to modulate electron density through halogen substitution allows for precise tuning of bioactivity, making this class of molecules adaptable to diverse therapeutic needs.
In conclusion, 2-Chloro-5-iodo-3-(perchlorophenyl)pyridine represents a promising scaffold for developing novel pharmaceutical agents with applications ranging from oncology to anti-infective therapies. Its unique structural features and reactivity make it a valuable tool for medicinal chemists seeking to innovate in drug discovery. As research progresses, further exploration of its derivatives will undoubtedly yield groundbreaking therapeutic interventions.
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